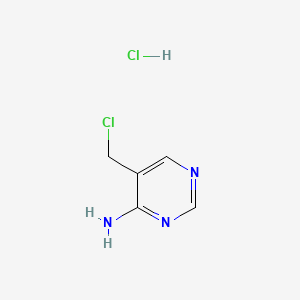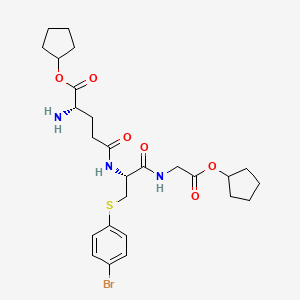
Dicyclopentyl-S-Bromobenzene Glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopentyl-S-Bromobenzene Glutathione is a complex organic compound that combines the structural elements of dicyclopentyl, bromobenzene, and glutathione
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclopentyl-S-Bromobenzene Glutathione typically involves multiple steps, starting with the preparation of the bromobenzene derivative. The bromobenzene is then reacted with dicyclopentyl groups under specific conditions to form the intermediate compound. Finally, the intermediate is conjugated with glutathione through a series of reactions that may involve catalysts and specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclopentyl-S-Bromobenzene Glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The bromine atom in the bromobenzene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Dicyclopentyl-S-Bromobenzene Glutathione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular detoxification processes and as a probe for investigating glutathione-related pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug delivery systems.
Wirkmechanismus
The mechanism of action of Dicyclopentyl-S-Bromobenzene Glutathione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Enzyme Cofactor: It serves as a cofactor for enzymes involved in detoxification processes, such as glutathione peroxidase.
Vergleich Mit ähnlichen Verbindungen
Glutathione: A tripeptide composed of cysteine, glycine, and glutamate, known for its antioxidant properties.
Bromobenzene: A simple aromatic compound used as a starting material in organic synthesis.
Dicyclopentyl Compounds: Organic compounds containing dicyclopentyl groups, used in various chemical applications.
Uniqueness: Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C26H36BrN3O6S |
|---|---|
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
cyclopentyl (2S)-2-amino-5-[[(2R)-3-(4-bromophenyl)sulfanyl-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C26H36BrN3O6S/c27-17-9-11-20(12-10-17)37-16-22(25(33)29-15-24(32)35-18-5-1-2-6-18)30-23(31)14-13-21(28)26(34)36-19-7-3-4-8-19/h9-12,18-19,21-22H,1-8,13-16,28H2,(H,29,33)(H,30,31)/t21-,22-/m0/s1 |
InChI-Schlüssel |
DABPWZJLWKRNPL-VXKWHMMOSA-N |
Isomerische SMILES |
C1CCC(C1)OC(=O)CNC(=O)[C@H](CSC2=CC=C(C=C2)Br)NC(=O)CC[C@@H](C(=O)OC3CCCC3)N |
Kanonische SMILES |
C1CCC(C1)OC(=O)CNC(=O)C(CSC2=CC=C(C=C2)Br)NC(=O)CCC(C(=O)OC3CCCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


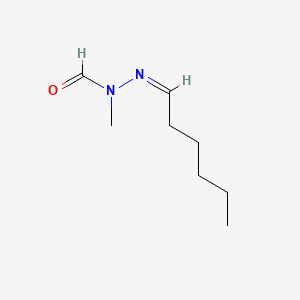
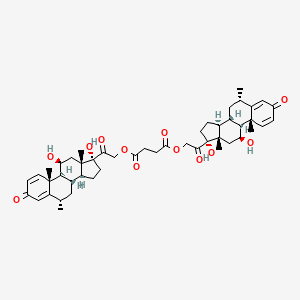
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)

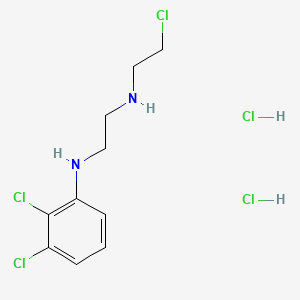
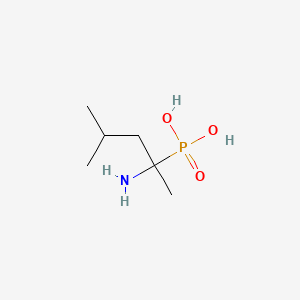
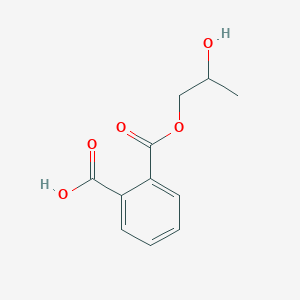
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)


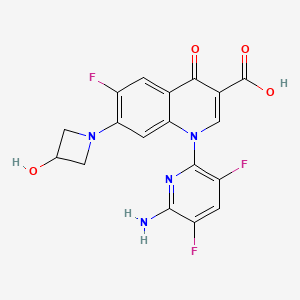
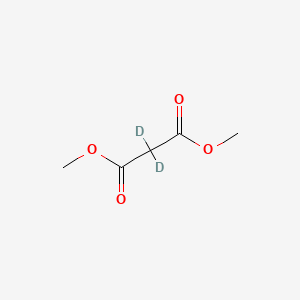
![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
